![molecular formula C15H20N4O2S B2735743 N-(1-Cyanocyclopentyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide CAS No. 849142-32-1](/img/structure/B2735743.png)
N-(1-Cyanocyclopentyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyanocyclopentyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide, also known as CP-690,550, is a chemical compound that belongs to the class of Janus kinase inhibitors. This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wirkmechanismus
N-(1-Cyanocyclopentyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide works by inhibiting the activity of Janus kinases, which are enzymes that play a crucial role in the signaling pathways that lead to inflammation. By inhibiting these enzymes, N-(1-Cyanocyclopentyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide reduces the production of cytokines, which are proteins that are involved in the immune response. This leads to a decrease in the severity of symptoms associated with autoimmune diseases.
Biochemical and Physiological Effects:
N-(1-Cyanocyclopentyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide has been shown to have several biochemical and physiological effects. In preclinical studies, this molecule has been shown to reduce the production of cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, N-(1-Cyanocyclopentyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide has been shown to reduce the infiltration of immune cells into inflamed tissues. These effects contribute to the anti-inflammatory properties of N-(1-Cyanocyclopentyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1-Cyanocyclopentyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide is its specificity for Janus kinases. This allows for targeted inhibition of the signaling pathways that lead to inflammation, while minimizing off-target effects. Additionally, N-(1-Cyanocyclopentyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide has been shown to have a favorable pharmacokinetic profile, which makes it a promising candidate for clinical development.
One limitation of N-(1-Cyanocyclopentyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide is its potential for immunosuppression. Because this molecule inhibits the activity of Janus kinases, which are involved in the immune response, there is a risk of increased susceptibility to infections. Additionally, long-term use of N-(1-Cyanocyclopentyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide may lead to the development of resistance.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-Cyanocyclopentyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide. One area of focus is the development of more selective Janus kinase inhibitors that target specific isoforms of these enzymes. Additionally, research is needed to better understand the long-term safety and efficacy of N-(1-Cyanocyclopentyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide in clinical settings. Finally, there is a need for research on the potential use of N-(1-Cyanocyclopentyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide in combination with other therapies for the treatment of autoimmune diseases.
Synthesemethoden
The synthesis of N-(1-Cyanocyclopentyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide involves a multistep process that requires the use of various reagents and solvents. The first step involves the reaction of 1-cyanocyclopentene with N,N-dimethylformamide dimethyl acetal to form the corresponding enamine. This intermediate is then reacted with 2-chloro-N-(6-oxo-4-propyl-1H-pyrimidin-2-yl)acetamide in the presence of a base to yield the desired product.
Wissenschaftliche Forschungsanwendungen
N-(1-Cyanocyclopentyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases. In preclinical studies, this molecule has been shown to inhibit the activity of Janus kinases, which are involved in the signaling pathways that lead to inflammation. By inhibiting these pathways, N-(1-Cyanocyclopentyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide has been shown to reduce the severity of symptoms associated with autoimmune diseases.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-2-5-11-8-12(20)18-14(17-11)22-9-13(21)19-15(10-16)6-3-4-7-15/h8H,2-7,9H2,1H3,(H,19,21)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLDMORRWWLZED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2735660.png)
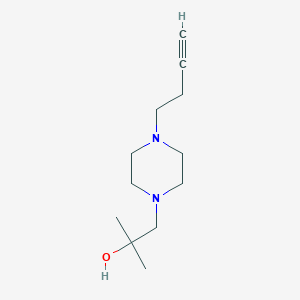
![Ethyl 6-acetyl-2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2735662.png)
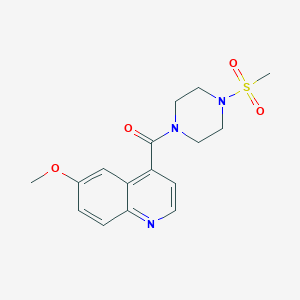
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)thiophene-3-carboxamide](/img/structure/B2735665.png)
![N-[(1S)-1-cyanoethyl]-3-(difluoromethyl)benzamide](/img/structure/B2735667.png)
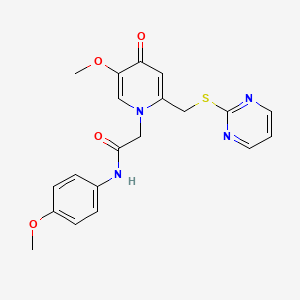
![1-[(4-Chlorophenyl)methyl]-6-ethoxy-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2735670.png)
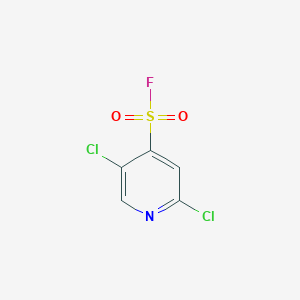
![(2E)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-3-(thiophen-3-yl)prop-2-en-1-one](/img/structure/B2735673.png)
![(3S,8R)-2,2-Difluorospiro[2.5]octane-8-carboxylic acid](/img/structure/B2735676.png)
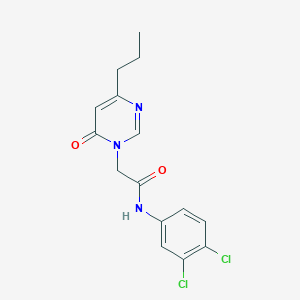
![N-(3-methoxybenzyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2735682.png)
![5-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2735683.png)